molecular formula C13H11NO B057517 2-Methoxy-2-(2-naphthyl)acetonitrile CAS No. 118736-08-6

2-Methoxy-2-(2-naphthyl)acetonitrile

Cat. No. B057517
M. Wt: 197.23 g/mol
InChI Key: JDVRUILJVSKUFH-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-naphthyl)acetonitrile is a chemical compound with interesting properties and various applications in scientific research. Its synthesis and analysis have been explored in several studies.

Synthesis Analysis

  • The synthesis of related naphthyl compounds involves processes like lipase-catalyzed transesterification and condensation reactions. For instance, compounds with similar structural features have been synthesized through reactions involving cinnamaldehyde, malononitrile, and naphthalene-1,6-diol (Ju Liu et al., 2018).

Molecular Structure Analysis

  • X-ray structural analysis has been utilized to determine the absolute configuration of related naphthyl compounds. For example, specific configurations were identified in derivatives of 2-hydroxy-2-(pentafluorophenyl)acetonitrile (Sakai et al., 2000).

Chemical Reactions and Properties

  • Methoxynaphthoyloxyl radicals, closely related to the compound , have been generated and studied for their behavior and reactivity. The introduction of a methoxy group in the naphthalene ring influences the stability and reactivity of these radicals (Toshihiro Najiwara et al., 2003).

Physical Properties Analysis

  • The physical properties of naphthyl and methoxynaphthyl compounds, including solubility and crystallization behavior, have been a subject of study. For instance, research on perimidine derivatives has provided insights into the crystal structure and solubility aspects of these compounds (A. Manimekalai et al., 2014).

Chemical Properties Analysis

  • The chemical properties, such as the reactivity and stability of naphthyl derivatives in various chemical reactions, have been explored. Studies on the behavior of naphthoyloxyl and methoxynaphthoyloxyl radicals offer valuable insights into the chemical nature of such compounds (Toshihiro Najiwara et al., 2001).

Scientific Research Applications

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool in the analysis of pharmaceutical intermediates such as 7-Methoxy-1-naphthyl-acetonitrile (MONAN), an important intermediate in anti-depression drug preparation. HPLC techniques enable the precise determination of MONAN by separating it from co-existing by-products and impurities, showcasing the compound's role in quality control and pharmaceutical development (Duan Wei-hua, 2009).

Radical Generation and Behavior

The generation and behavior of naphthoyloxyl radicals from photocleavage of 1-(naphthoyloxy)-2-pyridones in acetonitrile have been studied, revealing how the introduction of a methoxy group in the naphthalene ring affects the stability and reactivity of these radicals. This research has implications for understanding radical chemistry and developing new reactions (Toshihiro Najiwara, K. Segawa, H. Sakuragi, 2001).

Synthetic Approaches

Copper-mediated synthesis offers a new approach to creating naphtho[2,1-d]oxazoles from 2-naphthols, with ethanolamine addition in acetonitrile. This mild synthetic strategy highlights the versatility of 2-naphthyl compounds in organic synthesis and their potential in producing heterocyclic compounds (Xiuzhen Wang, Baoyun Yang, Rui Li, 2014).

Photophysical Studies

The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including reactions in acetonitrile, shed light on the potential applications of naphthyl derivatives in organic light-emitting diodes (OLEDs). These studies contribute to the development of new materials for electronic and optoelectronic devices (M. C. García-López et al., 2014).

Enantioselective Electrocarboxylation

Research on the enantioselective electrocarboxylation of pro-chiral aromatic ketones, including 1-(6-methoxy-2-naphthyl)ethanone, with CO2 in acetonitrile highlights the role of cinchona alkaloids. This process is significant for synthesizing optically active compounds, demonstrating the importance of methoxynaphthyl derivatives in asymmetric synthesis (Bao-Li Chen et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2-Methoxy-2-(2-naphthyl)acetonitrile is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment . It’s also important to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

properties

IUPAC Name

2-methoxy-2-naphthalen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-13(9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVRUILJVSKUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435628
Record name 2-Methoxy-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-(2-naphthyl)acetonitrile

CAS RN

118736-08-6
Record name 2-Methoxy-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-2-(2-naphthyl)acetonitrile
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